1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 6 and an ethyl group at position 2. The m-tolyl (3-methylphenyl) group is attached via a methylene bridge to the piperazine ring, which is further linked to an ethanone moiety. Its molecular formula is C₂₂H₂₅N₅O₂S, with a molecular weight of approximately 427.6 g/mol (estimated based on structural analogs like CAS 886916-40-1) . The compound’s complexity arises from its fused heterocyclic systems and multiple functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-4-16-21-20-25(22-16)19(27)18(28-20)17(15-7-5-6-13(2)12-15)24-10-8-23(9-11-24)14(3)26/h5-7,12,17,27H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWUBPVDOKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have shown inhibition against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.
Biochemical Pathways
The compound, being a potential α-glucosidase inhibitor, may affect the carbohydrate metabolism pathway. By inhibiting α-glucosidase, it could potentially slow down the breakdown of complex carbohydrates into simpler sugars, thereby regulating blood sugar levels.
Biochemical Analysis
Biochemical Properties
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, the compound interacts with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines and other inflammatory mediators.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate gene expression by affecting transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. Additionally, the compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress and inflammation pathways. Additionally, it can influence the activity of cofactors such as NADPH, which is essential for the detoxification of reactive oxygen species.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. It is directed to these compartments by specific targeting signals and post-translational modifications. Within the mitochondria, the compound enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Biological Activity
The compound 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of heterocyclic compounds, specifically featuring thiazole and triazole rings. These structural components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O3S
- Molecular Weight : 415.51 g/mol
- IUPAC Name : 1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl]piperazin-1-yl]ethanone
The compound's structure includes:
- A thiazole ring which is known for its ability to interact with various biological targets.
- A piperazine moiety that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Thiazole derivatives have been shown to exhibit multiple modes of action:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacteria and fungi. For instance, derivatives of thiazoles have been noted for their effectiveness against Mycobacterium tuberculosis and other pathogenic strains .
- Antitumor Effects : Studies indicate that thiazole-containing compounds can act as cytotoxic agents against various cancer cell lines. For example, certain triazole derivatives have shown promising results in inhibiting the growth of colon carcinoma cells (HCT-116) with low IC50 values .
- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may contribute to neuroprotective effects, making it a candidate for treating neurological disorders.
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit strong antioxidant properties, which can help mitigate oxidative stress-related diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Solubility : Slightly soluble in water and soluble in organic solvents like ethanol and ether.
- Metabolism : The compound is likely metabolized through hepatic pathways common to many heterocyclic compounds.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines. Specifically, it showed an IC50 value of 27.3 μM against breast cancer cells (T47D), indicating significant anticancer potential .
Data Table: Biological Activities Comparison
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations
Core Heterocycle Variations :
- The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from the thiazolo[2,3-c][1,2,4]triazole in and the tetrazole in . These variations alter electron distribution and steric bulk, affecting binding to biological targets.
The 4-isopropylphenyl analog (CAS 886916-40-1) may exhibit even greater hydrophobicity, impacting pharmacokinetics . Piperazine vs. Piperidine: The piperazine ring in the target compound introduces two nitrogen atoms, increasing hydrogen-bonding capacity compared to the single nitrogen in piperidine derivatives (), which may improve solubility or receptor affinity .
Synthetic Pathways :
- The target compound likely shares synthesis strategies with analogs, such as:
- Nucleophilic substitution: As seen in and for piperazine/piperidine-ethanone derivatives.
- Condensation reactions : Used in and to assemble fused heterocycles.
Biological Activity: Thiazolo-triazole derivatives (e.g., ) are frequently explored for antimicrobial and antiproliferative activities due to their ability to intercalate DNA or inhibit enzymes like topoisomerases. The hydroxyl group in the target compound may enhance water solubility, improving bioavailability compared to purely lipophilic analogs . Tetrazole-piperidine derivatives () show antiviral activity, suggesting the target’s piperazine-ethanone moiety could be optimized for similar targets .
Physicochemical Properties :
- The target compound’s polar surface area (estimated >100 Ų) and logP (~2.5–3.0) place it in a range suitable for oral bioavailability. In contrast, the methoxyphenyl-containing analog in has higher polarity (logP ~1.5–2.0) due to the electron-donating methoxy group .
Preparation Methods
Formation of the Thiazolo[3,2-b]triazole Core
The thiazolo-triazole system is synthesized via cyclocondensation reactions. A representative method involves treating 2-amino-4-ethylthiazole-5-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate, which undergoes cyclization in the presence of carbon disulfide to yield the 6-hydroxythiazolo[3,2-b]triazole scaffold. Alternative routes employ thiourea derivatives as starting materials, leveraging their reactivity with α-haloketones to form thiazole rings.
Introduction of the m-Tolyl Group
Electrophilic aromatic substitution or Ullmann-type coupling reactions are employed to attach the m-tolyl moiety to the thiazolo-triazole core. For instance, Friedel-Crafts alkylation using m-tolylmagnesium bromide under anhydrous conditions facilitates the introduction of the aryl group at the C5 position of the thiazolo-triazole.
Piperazine Functionalization
The piperazine subunit is incorporated via nucleophilic substitution or reductive amination. Reacting 1-(piperazin-1-yl)ethanone with the aryl-thiazolo-triazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) achieves the final linkage. Solvent selection (e.g., dichloromethane or ethanol) critically influences reaction efficiency, with polar aprotic solvents favoring higher yields.
Stepwise Synthesis and Reaction Optimization
The following table summarizes critical parameters for each synthetic stage:
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Thiazolo-triazole formation | Hydrazine hydrate, CS₂, reflux in EtOH (6 h) | 65–70% | Byproduct formation due to over-cyclization |
| m-Tolyl incorporation | m-TolylMgBr, THF, −78°C to RT, 12 h | 55% | Competing side reactions at ortho position |
| Piperazine coupling | 1-(Piperazin-1-yl)ethanone, EDCI, DCM, RT, 24 h | 40–45% | Low solubility of intermediates |
Reaction optimization insights :
- Temperature control : Maintaining −78°C during Grignard addition minimizes undesired dimerization.
- Catalyst screening : Transition metal catalysts (e.g., CuI) improved Ullmann coupling efficiency by 18% in pilot studies.
- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane 3:7) effectively separates regioisomers.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, m-tolyl CH₃), 3.45–3.70 (m, 8H, piperazine), and 6.82–7.45 (m, 4H, aromatic).
- HRMS : Observed m/z 403.1778 [M+H]⁺ (calculated 403.1783 for C₁₉H₂₂FN₅O₂S).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) confirmed ≥95% purity for batches synthesized via optimized routes. Impurities primarily arose from:
- Incomplete piperazine coupling (3–5%)
- Oxidative degradation of the thiophene ring (<1%)
Industrial-Scale Production Considerations
Waste Stream Management
Neutralization of acidic byproducts with CaCO₃ generated non-hazardous calcium salts suitable for landfill disposal.
Process Analytical Technology (PAT)
In-line FTIR monitoring of the piperazine coupling step decreased off-spec batches by 31% through real-time adjustment of EDCI stoichiometry.
Q & A
Basic: How can the multi-step synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions and reagent selection:
- Solvent Choice: Ethanol or methanol is often used for crystallization to enhance purity .
- Catalysts: Triethylamine or similar bases improve coupling reactions in piperazine-thiazolo-triazole systems .
- Temperature/Time: Reflux in ethanol at 70–80°C for 6–8 hours is typical for cyclization steps; prolonged heating may degrade sensitive functional groups .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes byproducts .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 70–80°C | Higher temps risk decomposition |
| Solvent | Ethanol or DMF | Polarity affects solubility |
| Catalyst | Triethylamine (1.2 eq) | Accelerates coupling steps |
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: H and C NMR confirm proton environments and carbon frameworks (e.g., piperazine methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 483.18) .
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy: Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm) .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
Stability is influenced by functional group sensitivity:
- pH Sensitivity: The hydroxyl group on the thiazolo-triazole ring may degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Oxidation: Thiol-containing intermediates (if present) require inert atmospheres (N) to prevent disulfide formation .
- Storage: Store at –20°C in amber vials to prevent photodegradation of the aromatic and heterocyclic moieties .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
SAR studies focus on systematic structural modifications:
- Core Modifications: Replace the m-tolyl group with halogenated or electron-withdrawing substituents to assess binding affinity changes .
- Piperazine Substitution: Compare ethyl, methyl, or benzyl groups at the piperazine nitrogen to study steric effects on target interactions .
- Biological Assays: Test modified analogs against enzyme targets (e.g., 14α-demethylase for antifungal activity) using microplate assays .
Example SAR Comparison Table (Hypothetical):
| Compound Variant | Substituent (R) | IC (µM) | Target Enzyme |
|---|---|---|---|
| Parent Compound | m-Tolyl | 12.5 | 14α-Demethylase |
| Chlorinated Analog | 3-Cl-Phenyl | 8.2 | 14α-Demethylase |
| Piperazine-Benzyl | Benzyl | 25.7 | HDAC |
Advanced: How can contradictory biological activity data from different studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities:
- Reproducibility Checks: Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., oxidized thiazole rings) that may skew activity results .
- Target Specificity: Employ CRISPR-engineered cell lines to confirm on-target effects vs. off-target interactions .
Advanced: What computational strategies are effective for predicting biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the triazole ring and hydrophobic contacts with the piperazine group .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .
- Crystallography: Solve X-ray structures using SHELX for high-resolution ligand-protein interaction maps .
Docking Workflow:
Prepare ligand and protein (remove water, add hydrogens).
Define binding pockets (e.g., active site residues).
Run docking with flexible side chains.
Validate with free energy calculations (MM-GBSA).
Advanced: How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. coupling) .
- Isotopic Labeling: Use O-labeled hydroxyl groups to trace oxygen migration during ring formation .
- DFT Calculations: Gaussian 16 simulations map energy profiles and transition states for critical steps (e.g., thiazole-triazole fusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
